molecular formula C23H22ClN3O2 B563889 4-Cyano Loratadine CAS No. 860010-33-9

4-Cyano Loratadine

货号: B563889
CAS 编号: 860010-33-9
分子量: 407.898
InChI 键: SEMUBDLGVZWDDH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Loratadine (C₂₂H₂₃ClN₂O₂), a second-generation antihistamine, is widely used for allergic conditions due to its selective peripheral H₁-receptor antagonism and minimal central nervous system (CNS) penetration . Its pharmacokinetic profile includes rapid absorption (Tₘₐₓ ~1.3 hours for parent drug, ~2.3 hours for active metabolite descarboethoxyloratadine) and a half-life of 8–14 hours, enabling once-daily dosing .

属性

IUPAC Name

ethyl 4-(13-chloro-7-cyano-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c1-2-29-23(28)27-11-8-15(9-12-27)21-19-6-4-18(24)13-16(19)3-5-20-17(14-25)7-10-26-22(20)21/h4,6-7,10,13H,2-3,5,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMUBDLGVZWDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)C#N)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652532
Record name Ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860010-33-9
Record name Ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860010-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Key Reaction Steps and Intermediate Formation

Ritter Reaction and Cyanated Intermediate Synthesis

The Ritter reaction is pivotal in constructing the pyridine backbone. In the patented method by CN112341433A, 2-cyano-3-methylpyridine undergoes Ritter reaction with tert-butyl alcohol under sulfuric acid catalysis to form Intermediate II (Fig. 1). This step establishes the cyano group, which is retained in subsequent steps for 4-Cyano Loratadine synthesis.

Reaction Conditions :

  • Molar Ratio : 1:25–30 (2-cyano-3-methylpyridine : tert-butyl alcohol)

  • Catalyst : Concentrated H₂SO₄ (100 mL per 100 g substrate)

  • Temperature : 70–75°C

  • Yield : ~85% after recrystallization.

Condensation with m-Chlorobenzyl Chloride

Intermediate II is condensed with m-chlorobenzyl chloride using n-butyllithium as a base. The reaction proceeds at −10°C to prevent side reactions, yielding Intermediate III with the cyano group intact.

Optimization Insight :
Lower temperatures (−10°C vs. 0°C) reduce byproduct formation by 12%, as per kinetic studies.

Strategic Cyanation in Grignard and Cyclization Steps

Grignard Reaction Modifications

In Loratadine synthesis, the Grignard reaction adds a methylpiperidine group. For this compound, substituting 4-chloro-N-methylpiperidine with a cyanated analog (e.g., 4-cyano-N-methylpiperidine) introduces the cyano group. This requires:

  • Anhydrous Conditions : To prevent hydrolysis of the nitrile.

  • Catalyst : Boric acid and H₂SO₄ in chlorobenzene at 110–130°C.

Data Table 1 : Comparative Yields in Grignard Steps

SubstrateSolventTemperature (°C)Yield (%)
4-Chloro-N-methylpiperidineTHF40–5078
4-Cyano-N-methylpiperidineToluene50–6065*

*Estimated based on analogous reactions.

Cyclization with Boron-Based Catalysts

Cyclization of Intermediate V using boric acid and H₂SO₄ achieves ring closure while preserving the cyano group. The reaction mechanism involves acid-catalyzed dehydration, with boron coordinating to the nitrile group to stabilize intermediates.

Critical Parameters :

  • Molar Ratio : 1:8–10 (Intermediate V : Boric acid)

  • Reaction Time : 30 hours at 110–130°C

  • Yield : 56.3% after recrystallization.

Von Braun Reaction for Final Functionalization

The von Braun reaction substitutes the piperidine nitrogen with an ethoxycarbonyl group. For this compound, ethyl chloroformate is added under basic conditions (triethylamine in toluene at 85°C).

Reaction Scheme :

Intermediate VI+ClCO2EtEt3N, Toluene4-Cyano Loratadine\text{Intermediate VI} + \text{ClCO}2\text{Et} \xrightarrow{\text{Et}3\text{N, Toluene}} \text{this compound}

Yield Optimization :

  • Excess ethyl chloroformate (1.5 eq.) improves conversion by 18%.

Alternative Cyanation Methods from Biphasic Systems

Patent WO2006006184A2 describes a biphasic cyanation method for Loratadine intermediates, adaptable for this compound:

  • Biphasic Cyanation : Substituted benzyl halide reacts with KCN in water/toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

  • Condensation with Nicotinic Ester : The resulting phenyl acetonitrile is condensed with ethyl nicotinate under alkaline conditions.

Advantages :

  • Higher Selectivity : Biphasic systems reduce side reactions by 22%.

  • Scalability : Suitable for batch production with yields exceeding 70%.

Environmental and Industrial Considerations

Catalyst Recycling

The use of boric acid in cyclization (CN112341433A) allows for catalyst recovery via aqueous extraction, reducing waste by 30% compared to HF-based systems.

Solvent Selection

Chlorobenzene and toluene are prioritized for their high boiling points and compatibility with nitrile groups, though alternatives like 2-MeTHF (renewable) are being explored .

化学反应分析

Types of Reactions: 4-Cyano Loratadine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products:

科学研究应用

Pharmacological Properties

4-Cyano Loratadine retains the core structure of Loratadine while incorporating a cyano group, which may enhance its pharmacokinetic and pharmacodynamic profiles. The modifications potentially improve its efficacy in blocking H1 receptors and may alter its metabolism and bioavailability.

Allergy Management

This compound is primarily investigated for its use in managing allergic rhinitis and urticaria. Its long-acting nature allows for once-daily dosing, improving patient compliance.

Combination Therapies

Research indicates that combining Loratadine with other agents, such as montelukast, can significantly enhance therapeutic outcomes for allergic rhinitis. Studies suggest that this compound could potentially be explored in similar combination therapies to maximize efficacy against allergy symptoms.

Study on Bone Pain Management

A randomized phase II study explored the use of Loratadine (and by extension, its derivatives) in managing pegfilgrastim-induced bone pain among cancer patients. While the study did not specifically test this compound, it highlights the potential for antihistamines to alleviate pain associated with certain treatments.

Meta-Analysis on Allergic Rhinitis

A systematic review demonstrated that antihistamine combinations outperform monotherapy in treating allergic symptoms. This suggests a promising avenue for future studies involving this compound in combination with other therapeutic agents.

Data Tables

Application Description Evidence Level
Allergy ManagementEffective in treating allergic rhinitis and urticariaHigh
Pain ManagementPotential use in alleviating treatment-induced bone painModerate
Combination TherapyEnhanced efficacy when used with montelukastHigh

作用机制

4-Cyano Loratadine exerts its effects by targeting histamine H1 receptors, similar to Loratadine. It acts as a selective inverse agonist, blocking the binding of histamine to these receptors and thereby preventing allergic reactions. The presence of the cyano group may enhance its binding affinity and selectivity for the H1 receptors, leading to improved efficacy .

相似化合物的比较

Pharmacokinetic and Formulation Comparisons

Table 3: Pharmacokinetic Parameters

Parameter Loratadine Desloratadine Cetirizine Fexofenadine
Tₘₐₓ (hours) 1.3 2.3 1.0 2.5
Half-life (hours) 8–14 27 6–10 11–15
Protein Binding 97–99% 83–85% 93% 60–70%
  • Formulation Stability : Loratadine liquisolid compacts enhance dissolution at varying pH levels, outperforming conventional tablets .

Market and Clinical Adoption

Loratadine dominates the antihistamine market (USD 140.1 million in 2023) due to OTC availability and proven safety . Competitors like fexofenadine and cetirizine face challenges due to lower efficacy in urticaria and shorter patent lifespans .

生物活性

Pharmacokinetics

  • Absorption : The compound is well absorbed with a high volume of distribution.
  • Metabolism : It undergoes extensive hepatic metabolism primarily via CYP3A4 and CYP2D6 pathways, producing several metabolites including descarboethoxyloratadine, which is significantly more active than its parent compound.
  • Elimination : The elimination half-life of loratadine is approximately 8 hours; however, its active metabolite has a longer half-life of about 28 hours.

Antihistaminic Effects

Research indicates that this compound exhibits enhanced antihistaminic properties compared to loratadine itself. A study demonstrated that modifications to the loratadine structure can significantly impact its binding affinity and efficacy at H1 receptors. In vitro assays showed that this compound effectively inhibits histamine release from mast cells at micromolar concentrations.

Comparative Studies

A comparative analysis between loratadine and its derivatives revealed that this compound has a superior profile in terms of potency against histamine-induced bronchospasm. For instance, studies on animal models indicated that the effective dose (ED50) for bronchospasm inhibition was lower for this compound than for standard loratadine, suggesting improved therapeutic potential.

Case Studies

  • Phase II Clinical Trials : A randomized phase II study evaluated the efficacy of loratadine in preventing pegfilgrastim-induced bone pain. Although this study primarily focused on loratadine, it provides insights into the broader class of antihistamines including derivatives like this compound. The results indicated minimal impact on pain reduction but highlighted the need for further exploration into structural analogs for enhanced efficacy.
  • Toxicological Assessments : Investigations into the safety profiles of loratadine and its derivatives have indicated that while generally well-tolerated, higher doses can lead to adverse effects such as tachycardia and dizziness. These findings underscore the importance of dosage regulation in clinical applications.

Summary of Findings

Parameter Loratadine This compound
MechanismH1 receptor inverse agonistH1 receptor inverse agonist with enhanced binding
AbsorptionRapidRapid
MetabolismHepatic (CYP3A4, CYP2D6)Hepatic (CYP3A4, CYP2D6)
Elimination Half-Life~8 hoursSimilar to loratadine
ED50 (Bronchospasm)0.40 mg/kgLower than loratadine

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 4-Cyano Loratadine and its metabolites in biological matrices?

  • Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization parameters. For example, a validated LC-MS/MS method for loratadine and desloratadine in plasma employs a C18 column, mobile phase of acetonitrile/ammonium formate buffer, and electrospray ionization (ESI) in positive mode. Key validation parameters include linearity (1–500 ng/mL), precision (%RSD < 15%), and recovery (>85%) . Calibration curves should account for matrix effects, and internal standards (e.g., deuterated analogs) are critical for accuracy.

Q. How do CYP enzyme polymorphisms influence the pharmacokinetic variability of this compound in preclinical models?

  • Methodological Answer : Design in vitro metabolism studies using human liver microsomes (HLMs) or recombinant CYP isoforms (CYP3A4, CYP2D6, CYP2C19). Monitor metabolite formation (e.g., desloratadine) via time- and enzyme-specific assays. For in vivo studies, use genetically diverse animal models (e.g., Cyp2d6 knockout mice) to assess inter-individual variability. Statistical analysis should include pharmacokinetic parameters (AUC, Cmax, t1/2) correlated with CYP activity profiles .

Q. What experimental models are suitable for preliminary screening of this compound’s antitumor activity?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or apoptosis markers like caspase-3/7) in lung cancer cell lines (A549, H1299). Follow with in vivo xenograft models, administering this compound at 10–50 mg/kg/day. Retrospective cohort data from loratadine studies suggest correlating drug exposure with survival outcomes using Cox regression analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual pro-apoptotic and anti-inflammatory effects in cancer models?

  • Methodological Answer : Conduct RNA-seq or single-cell sequencing to identify gene networks affected by the compound. For example, loratadine’s anticancer activity involves TNF-α/NF-κB pathway suppression while activating pyroptosis via gasdermin D cleavage. Use pathway enrichment analysis (e.g., DAVID, KEGG) to disentangle conflicting mechanisms. Validate with CRISPR/Cas9 knockout models of key genes (e.g., NLRP3, CASP1) .

Q. What factorial design strategies optimize this compound’s formulation for enhanced bioavailability?

  • Methodological Answer : Apply a 3<sup>2</sup> factorial design to evaluate variables like polymer ratio (sodium alginate) and matrix-forming excipients (lactose). Response surface methodology (RSM) via Design-Expert® software can model critical quality attributes (e.g., disintegration time, bioadhesive force). Validate with in vitro dissolution studies under simulated physiological pH conditions (1.2–6.8) .

Q. How should researchers address inter-laboratory variability in quantifying this compound’s low-abundance metabolites?

  • Methodological Answer : Implement a harmonized protocol using isotopically labeled internal standards (e.g., <sup>13</sup>C-loratadine) and cross-validate results via inter-laboratory ring tests. For LC-MS/MS, standardize ion suppression thresholds (<20%) and limit of quantification (LOQ) criteria (signal-to-noise ratio ≥10). Use mixed-effects models to statistically account for batch-to-batch variability .

Q. What statistical frameworks are recommended for analyzing dose-response incongruities in this compound’s antihistamine vs. anticancer activity?

  • Methodological Answer : Apply Emax models to fit sigmoidal dose-response curves for H1 receptor inhibition (IC50) and cancer cell viability (EC50). Compare parameters using ANOVA with Tukey’s post hoc test. For conflicting outcomes (e.g., high-dose toxicity masking efficacy), use Bayesian hierarchical models to integrate in vitro and in vivo data .

Q. Methodological Considerations

  • Data Contradiction Analysis : Use meta-analytic tools (e.g., RevMan) to assess heterogeneity across studies. For example, discordant results on CYP2C19’s role in loratadine metabolism may arise from population-specific allele frequencies; subgroup analysis by ethnicity is critical .
  • Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw RNA-seq data (e.g., GEO accession codes) and HPLC chromatograms with baseline noise thresholds .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。